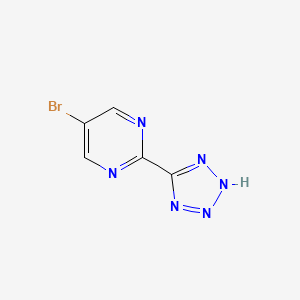

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyrimidine core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine at C5 of the pyrimidine ring undergoes SNAr reactions with nucleophiles. For example:

Example Reaction :

5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Sodium 1-amino-1H-tetrazole-5-thiolate → Intermediate 3 (via S–N Smiles rearrangement) → Pyrimido[4,5-e]tetrazolo[5,1-b] thiadiazine derivatives .

| Conditions | Reagents/Solvents | Products/Applications |

|---|---|---|

| DMF, 80–100°C | NaNH2, CH3CN (cyclization) | Antibacterial agents (e.g., compound 5a with MIC = 32 µg/mL against S. aureus) . |

Alkylation of Tetrazole Nitrogen

The tetrazole ring undergoes alkylation at the N1 position, enhancing lipophilicity for medicinal applications:

Example Reaction :

5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Iodomethane → 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyrimidine .

| Conditions | Reagents/Solvents | Key Observations |

|---|---|---|

| DMF, 110°C, 3 hrs | CH3I, NaH | Methylation improves metabolic stability and bioavailability . |

Cyclocondensation Reactions

The compound participates in heterocyclization to form fused polyheterocycles:

Example Reaction :

Self-cyclocondensation of intermediates (e.g., 4a–g ) in CH3CN with NaNH2 yields pyrimido[5,4-e]tetrazolo[5,1-b] thiadiazines (5a–g ) .

| Conditions | Key Structural Features | Biological Activity |

|---|---|---|

| NaNH2, CH3CN, reflux | Fused tetrazole-thiadiazine-pyrimidine | Moderate antibacterial activity (e.g., 5d with 62% inhibition at 50 µg/mL) . |

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira):

Example Reaction :

5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Phenylboronic acid → 5-Phenyl-2-(1H-tetrazol-5-yl)pyrimidine.

| Conditions | Catalysts/Ligands | Applications |

|---|---|---|

| Pd(PPh3)4, K2CO3 | DMF/H2O, 80°C | Synthesis of biaryl derivatives for kinase inhibition studies. |

Azide-Tetrazole Cycloaddition

The tetrazole moiety facilitates [3+2] cycloadditions with azides:

Example Reaction :

Reaction with sodium azide yields triazolo-pyrimidine hybrids under Huisgen conditions .

| Conditions | Reagents | Products |

|---|---|---|

| Cu(I), DMSO, 60°C | NaN3, NH4Cl | Triazolo derivatives with enhanced antiproliferative activity . |

Acid/Base-Mediated Rearrangements

The compound undergoes Smiles rearrangements in polar aprotic solvents:

Example Reaction :

Intermediate 3 (from SNAr) rearranges via intramolecular S–N bond migration to form 4a–g .

| Conditions | Solvent/Additives | Mechanistic Insight |

|---|---|---|

| DMF, 120°C | None | Confirmed by 1H/13C NMR and mass spectrometry (e.g., 4a m/z 343 [M+]) . |

Hydrolysis Reactions

Controlled hydrolysis modifies the pyrimidine ring:

Example Reaction :

Hydrolysis under acidic conditions converts the bromine to a hydroxyl group, yielding 5-hydroxy derivatives .

| Conditions | Reagents | Applications |

|---|---|---|

| H2SO4, H2O, 100°C | None | Precursor for functionalized pyrimidines in anticancer drug design . |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

科学研究应用

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial processes.

作用机制

The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .

相似化合物的比较

Similar Compounds

5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-Bromo-2-(2H-tetrazol-5-yl)pyrimidine: Similar structure but with a different tautomeric form of the tetrazole ring.

Uniqueness

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrazole ring on a pyrimidine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .

生物活性

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrN5 with a molecular weight of approximately 226.03 g/mol. The compound features a bromine atom and a tetrazole ring, contributing to its unique biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Compounds containing the tetrazole moiety have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Caspase Activation : Induction of apoptosis in cancer cells via caspase-mediated pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives may inhibit specific enzymes crucial for pathogen survival.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, preventing proliferation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Identified significant anticancer activity in pyrimidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. |

| Parish et al. (1984) | Demonstrated the antimalarial potential of pyrazole analogues derived from similar structures. |

| Konstantinidou et al. (2021) | Investigated the immunomodulatory effects of related compounds on mouse splenocytes, showing enhanced immune response at specific concentrations. |

属性

分子式 |

C5H3BrN6 |

|---|---|

分子量 |

227.02 g/mol |

IUPAC 名称 |

5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |

InChI |

InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |

InChI 键 |

BGUDFNVTODIAJJ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=N1)C2=NNN=N2)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。